molecular formula C25H37Li3N7O17P3S1 B1139593 Coenzyme A, S-(2E)-2-butenoate, tetralithium salt (9CI) CAS No. 102680-35-3

Coenzyme A, S-(2E)-2-butenoate, tetralithium salt (9CI)

Cat. No.: B1139593
CAS No.: 102680-35-3
M. Wt: 853.41
InChI Key:
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Description

Coenzyme A, S-(2E)-2-butenoate, tetralithium salt (9CI) is a derivative of coenzyme A, a crucial cofactor in various biochemical reactions. This compound plays a significant role in the metabolism of carboxylic acids, including short and long-chain fatty acids. It is involved in the transport of acyl groups and activation of carbonyl groups in metabolic pathways such as the tricarboxylic acid cycle and fatty acid metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of coenzyme A, S-(2E)-2-butenoate, tetralithium salt involves multiple steps starting from pantothenic acid (vitamin B5), cysteine, and ATP. The process includes phosphorylation, condensation, and reduction reactions. The key steps are:

Industrial Production Methods

Industrial production of coenzyme A derivatives typically involves microbial fermentation using genetically engineered strains of bacteria or yeast. These microorganisms are optimized to overproduce the enzymes required for the biosynthesis of coenzyme A and its derivatives. The fermentation broth is then processed to extract and purify the desired compound .

Chemical Reactions Analysis

Types of Reactions

Coenzyme A, S-(2E)-2-butenoate, tetralithium salt undergoes various biochemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include NADH, FADH2, and various coenzymes. The reactions typically occur under physiological conditions, with specific enzymes acting as catalysts .

Major Products Formed

The major products formed from these reactions include acetyl-coenzyme A, succinyl-coenzyme A, and other acyl-coenzyme A derivatives. These products play essential roles in energy production, biosynthesis, and metabolic regulation .

Scientific Research Applications

Coenzyme A, S-(2E)-2-butenoate, tetralithium salt has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Acetyl-coenzyme A: Involved in the synthesis and oxidation of fatty acids.

    Succinyl-coenzyme A: Plays a role in the tricarboxylic acid cycle.

    Malonyl-coenzyme A: Involved in fatty acid biosynthesis

Uniqueness

Coenzyme A, S-(2E)-2-butenoate, tetralithium salt is unique due to its specific structure and the presence of the 2-butenoate group. This structural variation allows it to participate in distinct biochemical reactions and regulatory pathways, differentiating it from other coenzyme A derivatives .

Properties

InChI

InChI=1S/C25H40N7O17P3S.Li/c1-4-5-16(34)53-9-8-27-15(33)6-7-28-23(37)20(36)25(2,3)11-46-52(43,44)49-51(41,42)45-10-14-19(48-50(38,39)40)18(35)24(47-14)32-13-31-17-21(26)29-12-30-22(17)32;/h4-5,12-14,18-20,24,35-36H,6-11H2,1-3H3,(H,27,33)(H,28,37)(H,41,42)(H,43,44)(H2,26,29,30)(H2,38,39,40);/b5-4+;/t14-,18-,19-,20+,24-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVVNZHYHSLNWDW-CVPWVEIMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li].CC=CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[Li].C/C=C/C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H40LiN7O17P3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

842.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102680-35-3
Record name Coenzyme A, S-(2E)-2-butenoate, tetralithium salt
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102680-35-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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